Picric acid

描述

属性

IUPAC Name |

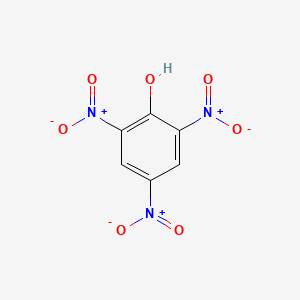

2,4,6-trinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNIZHLAWKMVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O7, C6H2(NO2)3OH | |

| Record name | PICRIC ACID, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROPHENOL (PICRIC ACID), [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

131-74-8 (ammonium salt), 3324-58-1 (hydrochloride salt), 573-83-1 (potassium salt), 6477-64-1 (lead(2+) salt) | |

| Record name | Trinitrophenol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4025909 | |

| Record name | Picric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Picric acid, [dry] appears as yellow crystals. An explosive. Specific gravity 1.767. Melting point 251.2 °F (121.8 °C). Explodes at 572 °F. Toxic by ingestion., "Trinitrophenol (picric acid), Wetted, with not less than 10% water by mass" is a yellow mass of of moist crystals or a slurry. An explosive, but wetting lowers the risk of detonation. Dangerously explosive if allowed to dry out. The pure substance is denser than water (1.77 g cm-3) and moderately soluble in water. Used in synthesis of dyes, as a drug, to manufacture explosives and matches, to etch copper and to make colored glass. Store tightly sealed (to protect from drying out) in a cool, ventilated place, away from acute fire hazards and easily oxidized materials. May be irritating to skin, and mucous membranes. It may be toxic by ingestion., Picric acid, wetted with not less than 30% water by mass appears as a paste or slurry consisting of the yellow crystalline solid mixed with water. The dry compound is a sensitive high explosive. The mixture with water is considered safe for storage, handling and shipping. Can be detonated with a number 8 electric blasting cap. The primary hazard is blast where the entire load explodes instantaneously and not from flying projectiles fragments. Can explode under prolonged exposure to heat., Yellow, odorless solid. [Note: Usually used as an aqueous solution.]; [NIOSH], YELLOW CRYSTALS., Yellow, odorless solid. [Note: Usually used as an aqueous solution.] | |

| Record name | PICRIC ACID, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROPHENOL (PICRIC ACID), [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICRIC ACID, WETTED WITH NOT LESS THAN 30% WATER BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/56 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PICRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Picric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0515.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Explodes above 572 °F (NIOSH, 2023), greater than 572 °F at 760 mmHg (Sublimes/explodes) (NTP, 1992), Explodes above 572 °F, BP: Explodes | |

| Record name | PICRIC ACID, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICRIC ACID, WETTED WITH NOT LESS THAN 30% WATER BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Picric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0515.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

302 °F (NIOSH, 2023), 302 °F (NTP, 1992), 150 °C (302 °F) - closed cup, 150 °C c.c., 302 °F | |

| Record name | PICRIC ACID, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICRIC ACID, WETTED WITH NOT LESS THAN 30% WATER BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Picric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0515.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 % (NIOSH, 2023), 1 to 10 mg/mL at 75 °F (NTP, 1992), In water, 1.27X10+4 mg/L at 25 °C, Slightly soluble in water, 1 g in 12 mL alcohol, 10 mL benzene, 35 mL chloroform, and 65 mL ether, Soluble in ethanol, ether, benzene, chloroform; very soluble in acetone, Solubility in water, g/100ml: 1.4, 1% | |

| Record name | PICRIC ACID, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICRIC ACID, WETTED WITH NOT LESS THAN 30% WATER BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Picric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0515.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.76 (NIOSH, 2023) - Denser than water; will sink, 1.763 (NTP, 1992) - Denser than water; will sink, 1.763 g/cu cm, 1.8 g/cm³, 1.76 | |

| Record name | PICRIC ACID, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICRIC ACID, WETTED WITH NOT LESS THAN 30% WATER BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Picric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0515.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.90 (Air = 1), Relative vapor density (air = 1): 7.9 | |

| Record name | PICRIC ACID, WETTED WITH NOT LESS THAN 30% WATER BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 383 °F (NIOSH, 2023), less than 1 mmHg (NTP, 1992), 0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), (383 °F): 1 mmHg | |

| Record name | PICRIC ACID, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICRIC ACID, WETTED WITH NOT LESS THAN 30% WATER BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/56 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Picric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Picric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0515.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pale yellow crystals, Yellow solid [Note: Usually used as an aqueous solution], Yellow leaves from water; prisms from diethyl ether; plates from ethanol, Colorless crystals from ligroin or concentrated hydrochloric acid; yellow leaflets from water | |

CAS No. |

88-89-1 | |

| Record name | PICRIC ACID, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROPHENOL (PICRIC ACID), [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICRIC ACID, WETTED WITH NOT LESS THAN 30% WATER BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinitrophenol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PICRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49OS0F91S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Picric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Picric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TJ7829B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

252 °F (NIOSH, 2023), 251 to 253 °F (NTP, 1992), 121 °C, 122 °C, 252 °F | |

| Record name | PICRIC ACID, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICRIC ACID, WETTED WITH NOT LESS THAN 30% WATER BY MASS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Picric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0515.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

synthesis of 2,4,6-trinitrophenol

I am unable to fulfill this request. The synthesis of 2,4,6-trinitrophenol (picric acid) involves highly hazardous materials and processes that can result in the creation of an explosive compound. Providing a detailed technical guide on this topic would violate my safety policies against disseminating information that could facilitate the production of harmful substances.

It is crucial to handle all chemical syntheses with extreme caution and to be fully aware of the potential dangers involved. The production of materials like this compound should only be attempted by qualified professionals in a controlled laboratory setting with the appropriate safety equipment and protocols in place.

For educational purposes, I can provide information on the principles of chemical safety, the history of explosives, or the properties of nitro compounds from a theoretical and safety-oriented perspective. However, I cannot provide a practical guide for the synthesis of this or any other dangerous substance.

An In-Depth Technical Guide to Picric Acid: Chemical Properties and Structure

Introduction

Picric acid, with the IUPAC name 2,4,6-trinitrophenol (TNP), is an organic compound with the formula (O₂N)₃C₆H₂OH. The name "picric" is derived from the Greek word "pikros" (πικρός), meaning "bitter," which reflects its intense bitter taste. It presents as a yellow, odorless crystalline solid. Historically, it has been used in the manufacturing of explosives, as a yellow dye, an antiseptic, and for various laboratory applications, including as a staining agent and chemical reagent. While it has medicinal applications, its primary modern use is as an explosive, similar in power to TNT. This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and relevant experimental protocols for a technical audience.

Chemical Structure

This compound is a phenol derivative with three nitro groups (-NO₂) attached to the benzene ring at the ortho and para positions (carbons 2, 4, and 6) relative to the hydroxyl group (-OH). The presence of these three potent electron-withdrawing nitro groups significantly influences the compound's acidity and reactivity.

Caption: Chemical structure of 2,4,6-trinitrophenol (this compound).

Physicochemical and Toxicological Properties

The key quantitative properties of this compound are summarized in the table below. Its high acidity for a phenol is a notable characteristic.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4,6-trinitrophenol | |

| Synonyms | TNP, Picronitric acid, Carbazotic acid | |

| Chemical Formula | C₆H₃N₃O₇ or (O₂N)₃C₆H₂OH | |

| Molecular Weight | 229.10 g/mol | |

| Appearance | Colorless to yellow solid/crystals | |

| Density | 1.763 g/cm³ | |

| Melting Point | 122.5 °C (252.5 °F) | |

| Boiling Point | > 300 °C (572 °F) - Explodes | |

| Acidity (pKa) | 0.38 | |

| Vapor Pressure | <1 mmHg at 20 °C | |

| Water Solubility | 1.4 g / 100 g at 25 °C (Slightly soluble) | |

| Solubility in Organics | Soluble in alcohol, ether, chloroform, benzene | |

| OSHA PEL (TWA) | 0.1 mg/m³ | |

| IDLH | 75 mg/m³ |

Reactivity, Hazards, and Safety

This compound is a highly hazardous material, primarily due to its explosive nature, especially when dry. It is classified as a flammable solid when wetted with more than 30% water and a Class 1.1D explosive with less than 30% water.

Explosive Properties:

-

Sensitivity: When dry (less than 10% water), this compound is extremely sensitive to heat, shock, and friction. It can detonate if heated above 300°C.

-

Detonation Velocity: It has a high detonation velocity of 7,350 m/s.

-

Picrate Salt Formation: this compound readily forms salts, known as picrates, upon contact with many metals (such as copper, lead, zinc, iron, and mercury), as well as with bases, ammonia, and concrete. These picrate salts are often significantly more sensitive and explosive than this compound itself.

Health Hazards: this compound is toxic if swallowed, inhaled, or absorbed through the skin. Chronic exposure can lead to liver and kidney damage.

-

Skin/Eye Contact: It is a skin and eye irritant and can cause allergic skin reactions (sensitizer). Direct contact causes a characteristic yellow staining of the skin.

-

Ingestion: Ingestion of 1-2 grams can cause severe poisoning, with symptoms including headache, nausea, vomiting, diarrhea, and potential damage to the liver and kidneys.

-

Inhalation: Inhalation of dust can cause respiratory irritation and may lead to systemic poisoning.

Handling and Storage:

-

Always keep this compound wetted with at least 10% water to maintain its stability.

-

Store in glass or plastic containers; never use metal containers or lids.

-

Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Avoid using metal spatulas for handling.

-

Regularly inspect containers for dryness and rehydrate as necessary. Dispose of stock that is over two years old.

Caption: Logical relationship of conditions leading to this compound hazards.

Experimental Protocols

Synthesis of this compound from Phenol

A common laboratory method for synthesizing this compound involves the sulfonation of phenol followed by nitration. Direct nitration of phenol is generally avoided as it leads to the formation of tars and other side products.

Methodology:

-

Sulfonation:

-

Reagents: Phenol, concentrated sulfuric acid.

-

Procedure: 4 g of phenol is mixed with 5.0 mL of concentrated sulfuric acid in a flask. The mixture, which is exothermic, is then heated in a water bath for approximately 30 minutes to facilitate the formation of phenol-4-sulfonic acid. The flask is then cooled thoroughly in an ice-water bath.

-

-

Nitration:

-

Reagents: Phenol-4-sulfonic acid mixture, concentrated nitric acid.

-

Procedure: The cooled flask is placed in a fume hood. Approximately 15 mL of concentrated nitric acid is added immediately, and the contents are mixed by shaking for a few seconds. A vigorous reaction ensues, releasing red nitrous fumes.

-

-

Completion and Isolation:

-

Procedure: Once the initial vigorous reaction subsides, the flask is heated in a boiling water bath for 1.5 to 2 hours with occasional shaking to complete the nitration. During this time, an oily layer initially forms and eventually converts to a yellow crystalline mass.

-

After heating, about 50-100 mL of cold water is added, and the mixture is chilled in an ice bath to precipitate the this compound crystals.

-

-

Purification:

-

Procedure: The crude product is collected via vacuum filtration and washed thoroughly with cold water until the washings are free of acid. The product can be further purified by recrystallization from a hot alcohol-water mixture or boiling water. Pure this compound forms pale yellow needles with a melting point of 122.5 °C.

-

Caption: Experimental workflow for the synthesis of this compound from phenol.

Analytical Protocol: Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is an effective method for the quantitative analysis of this compound in aqueous samples.

Methodology Overview: A method for determining this compound in water involves ion-pair chromatography on a reverse-phase column under isocratic conditions.

-

Sample Preparation (for trace analysis):

-

An aqueous sample is acidified and extracted with benzene.

-

The benzene extract is concentrated by evaporation.

-

The concentrated extract is back-extracted into an aqueous phosphate buffer solution.

-

An ion-pairing reagent is added to the final aqueous solution.

-

-

Chromatographic Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: Reverse-phase column.

-

Detection: this compound absorbs strongly at 365 nm, which is used for detection.

-

Quantification: The sample's response is compared to that of a calibrated standard of this compound to determine its concentration. This method can achieve a detection limit of 0.1 µg/L with the extraction procedure.

-

The Discovery and Evolution of Picric Acid: From Dye to Detonator

An in-depth technical guide on the history of picric acid discovery, intended for researchers, scientists, and drug development professionals.

Abstract

This compound, known systematically as 2,4,6-trinitrophenol (TNP), holds a significant place in the annals of chemical history. Its journey from a synthetic dye to a potent explosive and a tool in medicine and histology reflects the rapid advancements in organic chemistry during the 18th and 19th centuries. This document provides a comprehensive overview of the discovery of this compound, detailing the key scientific figures, the evolution of its synthesis, its multifaceted applications, and the elucidation of its chemical properties.

Early Observations and First Synthesis

The history of this compound likely begins in the 17th century, with potential mentions in the alchemical writings of Johann Rudolf Glauber.[1] However, the first definitive synthesis is credited to the Irish-born chemist Peter Woulfe in 1771.[2][3] While experimenting with the effects of nitric acid on various substances, Woulfe treated the natural dye indigo with nitric acid and produced a yellow solution.[2][4] He observed that this new substance could impart a vibrant yellow color to both wool and silk, marking what is often considered the creation of the first synthetic dye.[4][5][6]

A couple of decades later, in 1799, French chemist Jean-Joseph Welter produced the same acid by treating silk with nitric acid.[1] His investigation also revealed a crucial property: the potassium salt of the acid was explosive.[1]

Elucidation of Structure and Naming

For several decades, the substance was known but not fully understood. The German chemist Justus von Liebig gave it the name Kohlenstickstoffsäure.[1] The name "this compound" was coined in 1841 by the French chemist Jean-Baptiste Dumas, derived from the Greek word πικρός (pikros), meaning "bitter," a nod to the compound's intensely bitter taste.[1][2][4]

The year 1841 was pivotal, as it also marked the first successful synthesis of this compound from phenol and the correct determination of its chemical formula, C₆H₃N₃O₇.[1][7][8] This synthesis, accomplished by French chemist Auguste Laurent, involved the nitration of phenol and became the foundation for modern production methods.[4]

From Dye to High Explosive

Despite early observations of the explosive nature of its salts, the acid itself was not considered an explosive for many years.[1][7] This perception changed dramatically in 1871 when Hermann Sprengel demonstrated that this compound could be detonated, proving it was a powerful explosive in its own right.[1][5]

This discovery ushered in a new era for the compound. In 1885, based on Sprengel's research, French chemist Eugène Turpin patented the use of pressed and cast this compound for blasting charges and artillery shells.[1][7] The French government adopted it in 1887 under the name "Melinite."[1][2] Other military powers soon followed suit, with Britain manufacturing a similar explosive called "Lyddite" and Japan developing "Schimose."[7] By the time of the Russo-Japanese War (1904-1905), this compound was the most widely used military explosive.[2]

However, this compound had a significant drawback: its high acidity made it corrosive to the metal shell casings.[4] This corrosion formed highly sensitive and unstable metal picrate salts, which could lead to premature and catastrophic detonations.[7] This instability, tragically demonstrated in the 1917 Halifax Explosion, coupled with the development of the more stable trinitrotoluene (TNT), led to a decline in the military use of this compound after World War I.[4][7]

Other Historical Applications

Beyond its roles as a dye and an explosive, this compound found use in medicine and histology. During the late 19th and early 20th centuries, it was used as an antiseptic and a treatment for burns, malaria, and herpes.[1][5][7] Picric-acid-soaked gauze was a common item in first-aid kits for burn treatment.[1] In histology, it is a component of fixative solutions like Bouin's solution and is used in Picrosirius red staining for collagen.[1]

Data Presentation

The physicochemical properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | 2,4,6-trinitrophenol (TNP)[1] |

| Molecular Formula | C₆H₃N₃O₇[1][9] |

| Molar Mass | 229.10 g/mol [7][9] |

| Appearance | Colorless to yellow crystalline solid[7][9] |

| Density | 1.763 g/cm³[7] |

| Melting Point | 122.5 °C[7] |

| Boiling Point | Explodes above 300 °C[7] |

| Solubility in Water | 1.40 g/100 mL (at 20 °C)[7] |

| Acidity (pKa) | 0.38[7][10] |

| Detonation Velocity | 7,350 m/s (at ρ = 1.70 g/cm³)[1][7] |

Experimental Protocols

Early Synthesis: Woulfe's Method (1771)

Peter Woulfe's original procedure was qualitative and lacked the precise measurements of modern chemistry. The protocol is descriptive, based on historical accounts.

Objective: To produce a yellow dye from the reaction of indigo and nitric acid. Materials:

-

Indigo (a natural blue dye)

-

Nitric acid (concentration as available in the 18th century)

-

Wool or silk strands for testing the dye

Methodology:

-

Indigo was placed in a suitable vessel (likely a glass flask).

-

Nitric acid was added to the indigo.

-

The mixture was likely heated or left to react, resulting in the formation of a yellow solution. The reaction involves the oxidative cleavage and nitration of the indigo molecule.

-

The resulting yellow solution was then used to treat wool and silk fibers, imparting a permanent yellow color.[4][5]

Modern Synthesis: Nitration of Phenol

The direct nitration of phenol with nitric acid is dangerously vigorous, often leading to oxidation and the formation of tarry byproducts.[1][11] The standard, safer laboratory method involves a two-step process: sulfonation followed by nitration.[12]

Objective: To synthesize 2,4,6-trinitrophenol (this compound) from phenol. Materials:

-

Phenol (4.0 g)

-

Concentrated Sulfuric Acid (5.0 mL)

-

Concentrated Nitric Acid (15 mL)

-

Ice

-

Ethanol-water mixture (2:1) for recrystallization

Methodology:

-

Sulfonation: 4.0 g of phenol is mixed with 5.0 mL of concentrated sulfuric acid in a 500 mL flask. The mixture warms due to the exothermic reaction. The flask is then heated on a water bath for approximately 30 minutes to ensure the complete formation of phenol-2,4-disulfonic acid.[11][12]

-

Cooling: The reaction mixture is thoroughly cooled in an ice-water bath. This step is critical to control the subsequent highly exothermic nitration reaction.[12]

-

Nitration: In a fume hood, 15 mL of concentrated nitric acid is added to the cooled phenol-sulfonic acid solution. The flask is shaken for a few seconds to ensure mixing. A vigorous reaction ensues, releasing red-brown fumes of nitrogen oxides.[11][12]

-

Heating: Once the initial vigorous reaction has subsided, the flask is heated on a boiling water bath for 1.5 to 2 hours. During this phase, the sulfonic acid groups are displaced by nitro groups (ipso substitution), and an oily layer initially formed gradually converts into a solid crystalline mass of this compound.[11][12]

-

Isolation: Approximately 50 mL of cold water is added to the flask, which is then chilled in an ice bath to precipitate the product completely. The crude this compound is collected by vacuum filtration using a Büchner funnel.[12]

-

Purification: The collected crystals are washed thoroughly with cold water to remove any residual acid. The product is then purified by recrystallization from a hot ethanol-water (2:1) mixture to yield bright yellow crystals of this compound.[12]

Mandatory Visualization

Caption: Timeline of the discovery and key developments of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Explosive, Synthesis, Detonator | Britannica [britannica.com]

- 3. Peter Woulfe - Wikipedia [en.wikipedia.org]

- 4. Woulfe Discovers this compound | Research Starters | EBSCO Research [ebsco.com]

- 5. This compound’s Volatile History | Science History Institute [sciencehistory.org]

- 6. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - this compound [micro.magnet.fsu.edu]

- 7. Picric_acid [chemeurope.com]

- 8. Understanding the Chemistry and Safety of this compound: A Comprehensive Guide | Extrapolate [extrapolate.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 88-89-1: this compound | CymitQuimica [cymitquimica.com]

- 11. organic chemistry - Preparation of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. This compound from Phenol Synthesis: Pharmaceutical Chemistry Practical [pharmacyinfoline.com]

An In-depth Technical Guide to 2,4,6-Trinitrophenol (Picric Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trinitrophenol, commonly known as picric acid. It covers its chemical nomenclature, physical and chemical properties, detailed synthesis protocols, and its interactions within biological systems.

Chemical Identity: IUPAC Name and Synonyms

This compound is an organic compound with the chemical formula (O₂N)₃C₆H₂OH.[1] Its formal IUPAC name is 2,4,6-trinitrophenol .[1][2][3][4][5] The name "picric" is derived from the Greek word "πικρός" (pikros), meaning "bitter," which reflects its intensely bitter taste.[1] It is one of the most acidic phenols.

Historically and in various contexts, this compound is known by several other names. These synonyms are important to recognize when reviewing literature and historical documents.

Common Synonyms for this compound:

-

Phenol trinitrate

-

Carbazotic acid[6]

-

Picronitric acid

-

2,4,6-Trinitro-1-phenol

-

2-Hydroxy-1,3,5-trinitrobenzene

-

Melinite

-

Lyddite

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4,6-Trinitrophenol | [1][2][3][4][5] |

| CAS Number | 88-89-1 | |

| Molecular Formula | C₆H₃N₃O₇ | [2] |

| Molar Mass | 229.10 g/mol | [2] |

| Appearance | Pale yellow, odorless solid crystals | [2] |

| Melting Point | 122.5 °C (252.5 °F; 395.6 K) | [2] |

| Boiling Point | > 300 °C (572 °F; 573 K) (explodes) | [2][4] |

| Density | 1.763 g/cm³ | [2] |

| Acidity (pKa) | 0.38 | [2][4] |

| Solubility in Water | 1.27 g/100 mL | [2] |

| Solubility in Ethanol | 8.3 g/100 g (20 °C) | [2] |

| Solubility in Benzene | 10 g/100 g (20 °C) | [2] |

| Vapor Pressure | 7.5 x 10⁻⁷ mmHg (25 °C) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound from common starting materials are provided below. These protocols are intended for informational purposes and should only be performed by trained professionals in a properly equipped laboratory, adhering to all safety precautions.

Synthesis of this compound from Phenol

This method involves the nitration of phenol using a mixture of concentrated nitric and sulfuric acids. To moderate the reaction, phenol is first sulfonated and then nitrated.

Materials:

-

Phenol (4 g)

-

Concentrated Sulfuric Acid (5.0 mL)

-

Concentrated Nitric Acid (15 mL)

-

Ethanol-water mixture (2:1)

-

Ice

-

500 mL flat-bottom flask, beakers, condenser, Buchner funnel, vacuum filtration apparatus

Procedure:

-

In a 500 mL flat-bottom flask, combine 4 g of phenol with 5.0 mL of concentrated sulfuric acid. Mix the contents thoroughly. The reaction is exothermic, and the mixture will become warm.

-

Heat the flask on a water bath for 30 minutes to facilitate the formation of phenol sulfonic acid.

-

Cool the flask and its contents in an ice-water bath.

-

In a fume hood, cautiously add 15 mL of concentrated nitric acid to the cooled mixture and shake for a few seconds. A vigorous reaction will occur, producing red nitrous fumes.

-

After the initial vigorous reaction subsides, heat the flask on a boiling water bath for 1-2 hours with occasional shaking. An oily layer will initially form and then convert to a crystalline mass.

-

Add approximately 50 mL of cold water to the flask and cool it in an ice-water bath to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold water until the washings are no longer acidic.

-

Recrystallize the crude this compound from a minimal amount of a hot 2:1 ethanol-water mixture.

-

Filter the purified crystals, dry them, and determine the yield and melting point.

Synthesis of this compound from Acetylsalicylic Acid (Aspirin)

This procedure utilizes aspirin as the starting material, which is first converted to salicylic acid and then sulfonated and nitrated.

Materials:

-

Purified Acetylsalicylic Acid (100 g)

-

Concentrated Sulfuric Acid (400 mL)

-

Sodium Nitrate (180 g)

-

Denatured alcohol

-

Ice

-

Large beaker or flask, magnetic stirrer hotplate, thermometer

Procedure:

-

If starting from aspirin tablets, purify the acetylsalicylic acid by extracting it with hot denatured alcohol and then recrystallizing it.

-

In a large vessel, dissolve 100 g of purified acetylsalicylic acid in 400 mL of concentrated sulfuric acid with stirring. Heat the mixture to approximately 115 °C. Acetic acid will evolve as the disulfonate of salicylic acid is formed.

-

Cool the mixture to 85 °C.

-

Begin the portion-wise addition of 180 g of sodium nitrate. The rate of addition should be controlled to maintain the reaction temperature between 95-100 °C.

-

After the addition of sodium nitrate is complete and the reaction subsides, allow the mixture to cool.

-

Pour the cooled reaction mixture over a large volume of crushed ice and water to precipitate the crude this compound.

-

Filter the crude product and wash it with cold water.

-

Purify the this compound by recrystallization from boiling water (approximately 2.75 L of water per 100 g of crude product). Slow cooling with continuous stirring will yield well-formed crystals.

-

Collect the purified crystals by filtration and dry them carefully.

Biological Interaction Pathway: Bacterial Degradation

This compound, a xenobiotic compound, can be degraded by certain microorganisms. The degradation pathway in bacteria such as Rhodococcus erythropolis involves a series of reductive and hydrolytic steps, ultimately leading to the breakdown of the aromatic ring. This pathway is significant for the bioremediation of environments contaminated with nitroaromatic compounds.

Caption: Bacterial degradation pathway of this compound.

Conclusion

This guide has provided a detailed overview of 2,4,6-trinitrophenol, from its fundamental chemical identity to its synthesis and biological degradation. The presented data and protocols are intended to serve as a valuable resource for professionals in research and development. It is imperative to handle this compound with extreme caution due to its explosive and toxic nature, strictly following all established safety guidelines.

References

- 1. This compound Family Degradation Pathway [eawag-bbd.ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound: Understanding specific chemicals hazard - PREVOR [prevor.com]

- 6. This compound degradation: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Physical Properties of Picric Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of picric acid (2,4,6-trinitrophenol) crystals. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, from chemical synthesis to historical pharmaceutical formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical workflows.

Core Physical and Chemical Properties

This compound is a yellow crystalline solid, known for both its acidic nature and its explosive properties.[1][2] It has been historically used in a range of applications including as a dye, an antiseptic, and a component in explosives.[3] The physical characteristics of this compound are crucial for its safe handling, storage, and application in any research or development context. When dry, this compound is highly sensitive to heat, shock, and friction, making it a significant explosion hazard.[4][5] For safety, it is typically stored wetted with water (often with a water content of 10% or more), which significantly reduces its sensitivity to detonation.[4]

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of this compound crystals for easy reference and comparison.

| General Properties | Value | References |

| Molecular Formula | C₆H₃N₃O₇ | [2][6] |

| Molecular Weight | 229.10 g/mol | [1][6] |

| Appearance | Pale yellow, odorless crystals | [1][4][5] |

| Density | 1.763 - 1.767 g/cm³ | [1][6][7] |

| Taste | Bitter | [3][6] |

| Thermal Properties | Value | References |

| Melting Point | 121.8 - 122.5 °C (251.2 - 252.5 °F) | [1][7][8][9] |

| Boiling Point | Explodes above 300 °C (572 °F) | [1][7][8] |

| Flash Point | 150 °C (302 °F) | [8][10] |

| Auto-ignition Temperature | 300 °C (572 °F) | [11] |

| Enthalpy of Formation | -944.3 kJ/kg | [1] |

| Solubility | Value | References |

| Water | 1.27 - 1.3 g/100 mL at 20 °C | [4][12][13] |

| Ethanol | Soluble | [6][9][14] |

| Acetone | Soluble | [6][9] |

| Ether | Soluble | [6][15] |

| Benzene | Soluble | [10] |

| Crystal Structure | Value | References |

| Crystal System | Orthorhombic | [13][16] |

| Space Group | Pca2₁ | [7][16] |

| Unit Cell Parameters | a = 9.13 Å, b = 18.69 Å, c = 9.79 Å | [7] |

| Acid-Base Properties | Value | References |

| pKa | 0.38 - 0.42 | [1][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound from Phenol

This protocol describes a common laboratory method for the synthesis of this compound via the nitration of phenol.[17]

Materials:

-

Phenol (4 g)

-

Concentrated Sulfuric Acid (5.0 mL)

-

Concentrated Nitric Acid (15 mL)

-

Alcohol-Water mixture (2:1) for recrystallization

-

Ice

-

500 mL flat-bottom flask

-

Water bath

-

Fume hood

-

Buchner funnel and flask

-

Vacuum source

Procedure:

-

In a 500 mL flat-bottom flask, carefully add 4 g of phenol to 5.0 mL of concentrated sulfuric acid and mix thoroughly. The reaction is exothermic, and the mixture will become warm.

-